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Compound of Interest

Compound Name: CZ(C-25146 hydrochloride

Cat. No.: B1139147

Executive Summary

CZC-25146 hydrochloride is a potent and selective, orally active inhibitor of Leucine-rich
repeat kinase 2 (LRRKZ2).[1][2] Mutations in the LRRK2 gene are a significant genetic cause of
both familial and sporadic Parkinson's disease, making LRRK2 a key therapeutic target.[3]
CZC-25146 demonstrates nanomolar potency against both wild-type LRRK2 and the
pathogenic G2019S mutant.[1][4] This technical guide provides a comprehensive overview of
the mechanism of action of CZC-25146 hydrochloride, including its primary and secondary
targets, its effects on cellular signaling pathways, and detailed experimental protocols for its
characterization.

Core Mechanism of Action

The primary mechanism of action of CZC-25146 hydrochloride is the direct inhibition of the
kinase activity of LRRK2.[2][3] LRRK2 is a large, multi-domain protein that includes a
serine/threonine kinase domain and a GTPase domain. The G2019S mutation, located in the
kinase domain, is the most common LRRK2 mutation and leads to increased kinase activity,
which is believed to contribute to the neurodegeneration seen in Parkinson's disease. CZC-
25146 hydrochloride is an ATP-competitive inhibitor that binds to the kinase domain of
LRRK2, preventing the phosphorylation of its substrates.[3] By inhibiting LRRK2 kinase activity,
CZC-25146 has been shown to prevent mutant LRRK2-induced neuronal injury and death in
vitro.[1][3]

Beyond its primary target, CZC-25146 has been profiled against a broad panel of kinases and
has been found to also inhibit Polo-like kinase 4 (PLK4), Cyclin G-associated kinase (GAK),
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Tyrosine-protein kinase-like 1 (TNK1), Calcium/calmodulin-dependent protein kinase kinase 2
(CAMKK?2), and Phosphatidylinositol-5-phosphate 4-kinase type-2 gamma (PIP4K2C) with high
potency.[1][2][5]

Data Presentation

Target Assay Type IC50 (nM) Reference
Human Wild-Type TR-FRET Kinase

4.76 [1][4]16]
LRRK2 Assay
Human G2019S TR-FRET Kinase

6.87 [1][4]1[6]
Mutant LRRK2 Assay

Table 2: Cellular Activity of CZC-25146

Cellular Model Effect EC50 (nM) Reference

Primary Rodent i
) Attenuation of
Cortical Neurons

) neuronal injury and ~100 [11[3]
(expressing G2019S
death
LRRK2)
Primary Human
Cortical Neurons Attenuation of neurite 4 3]

(expressing G2019S defects
LRRK2)

Table 3: Selectivity Profile of CZC-25146
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Kinase Target Inhibition Reference
PLK4 High Potency [11[2][5]
GAK High Potency [11[2][5]
TNK1 High Potency [11[2][5]
CAMKK2 High Potency [11[2]1[5]
PIP4K2C High Potency [1][2][5]

Experimental Protocols

LRRK2 Kinase Activity Assay (Time-Resolved
Fluorescence Resonance Energy Transfer - TR-FRET)

This assay quantifies the kinase activity of LRRK2 by measuring the phosphorylation of a
substrate peptide. The IC50 values for CZC-25146 were determined using a TR-FRET-based
assay.[3]

Principle: The assay measures the transfer of energy from a donor fluorophore (e.g., Europium
chelate) on an anti-phospho-substrate antibody to an acceptor fluorophore (e.g., FITC) on the
substrate peptide. Phosphorylation of the substrate by LRRK2 brings the donor and acceptor
into close proximity, resulting in a FRET signal. Inhibition of LRRK2 by CZC-25146 reduces
substrate phosphorylation and thus decreases the FRET signal.

General Protocol:

» Reagents: Recombinant human wild-type or G2019S LRRK2, LRRKtide substrate, ATP,
assay buffer, anti-phospho-LRRKtide antibody labeled with a donor fluorophore, and a
streptavidin-conjugated acceptor fluorophore.

e Procedure: a. In a 384-well plate, add CZC-25146 hydrochloride at various concentrations.
b. Add the LRRK2 enzyme and the LRRKtide substrate. c. Initiate the kinase reaction by
adding ATP. The ATP concentration is typically kept at or near the Km for LRRK2 (~100 pM).
[3] d. Incubate the reaction at room temperature. e. Stop the reaction and add the detection
reagents (antibody and acceptor fluorophore). f. Incubate to allow for antibody-antigen
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binding. g. Read the plate on a TR-FRET-compatible plate reader, measuring the emission at
the donor and acceptor wavelengths.

o Data Analysis: The ratio of acceptor to donor emission is calculated. The data is then plotted
as the percentage of inhibition versus the logarithm of the inhibitor concentration, and the
IC50 value is determined using a sigmoidal dose-response curve.

Chemoproteomics-Based Selectivity Profiling

The selectivity of CZC-25146 was assessed using a quantitative mass spectrometry-based
chemoproteomics approach to determine its binding affinity against a large number of kinases
from cell lysates.[3]

Principle: This method utilizes an affinity matrix ("Kinobeads") containing immobilized, non-
selective kinase inhibitors to capture a significant portion of the cellular kinome.[3] The binding
of kinases from a cell lysate to these beads is then competed with the free drug (CZC-25146).
The amount of each kinase bound to the beads in the presence of different concentrations of
the inhibitor is quantified by mass spectrometry.

General Protocol:

e Lysate Preparation: Prepare lysates from relevant cells or tissues (e.g., HeLa, Jurkat/Ramos
mixture, mouse brain).[3]

o Competition Binding: a. Incubate the cell lysate with varying concentrations of CZC-25146
hydrochloride. b. Add the Kinobeads matrix to the lysate and inhibitor mixture.[3] c.
Incubate to allow for binding of kinases to the beads.

o Enrichment and Digestion: a. Wash the beads to remove non-specifically bound proteins. b.
Elute the bound proteins or perform on-bead digestion with trypsin to generate peptides.

o LC-MS/MS Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass
spectrometry (LC-MS/MS) to identify and quantify the captured kinases.

» Data Analysis: The abundance of each identified kinase at different inhibitor concentrations is
used to generate concentration-response curves and determine the IC50 for each kinase.
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Mutant LRRK2-Induced Neuronal Toxicity and Neurite
Morphology Assay

This cell-based assay was used to evaluate the neuroprotective effects of CZC-25146 against
toxicity induced by mutant LRRK2 expression in primary neurons.[3]

Principle: Overexpression of mutant LRRK2 (e.g., G2019S or R1441C) in primary neurons
leads to neuronal injury, characterized by neurite retraction and cell death.[3] The
neuroprotective effect of CZC-25146 is quantified by measuring the rescue of these
phenotypes.

General Protocol:

o Cell Culture and Transfection: a. Culture primary rodent or human cortical neurons. b.
Transfect the neurons with constructs encoding mutant LRRK2 (e.g., G2019S) and a
fluorescent reporter (e.g., eGFP) for visualization of neuronal morphology.[3]

o Compound Treatment: Treat the transfected neurons with various concentrations of CZC-
25146 hydrochloride at the time of transfection.[3]

 Incubation: Incubate the cells for a defined period (e.g., 2-7 days) to allow for the expression
of the mutant protein and the development of the toxic phenotype.[1]

» Assessment of Neuronal Injury: a. Fixation and Staining: Fix the cells and, if necessary, stain
with neuronal markers. b. Imaging: Acquire images using a high-content imaging system. c.
Analysis: Quantify neuronal viability (e.g., by counting viable neurons with intact neurites)
and neurite morphology (e.g., average neurite length, number of branch points) using a
computerized algorithm.[3] Cell death can also be assessed using a TUNEL assay to
measure DNA fragmentation.[3]

o Data Analysis: The data are expressed as a percentage of the control (vehicle-treated cells
expressing mutant LRRK2). The EC50 value is determined by plotting the neuroprotective
effect against the logarithm of the inhibitor concentration.

Signaling Pathways and Workflows
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

© 2025 BenchChem. All rights reserved.

9/9

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1139147?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

